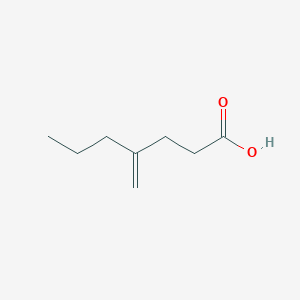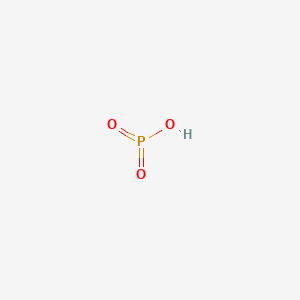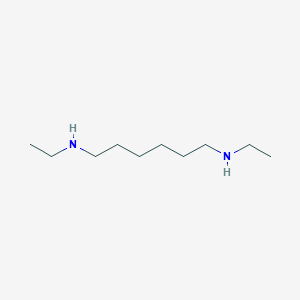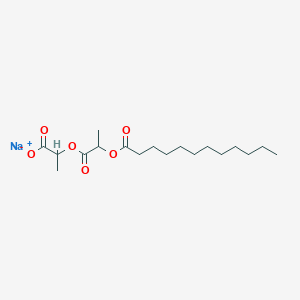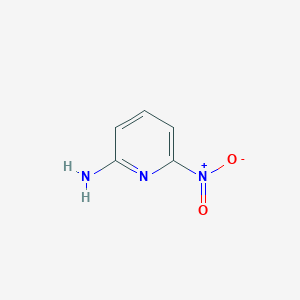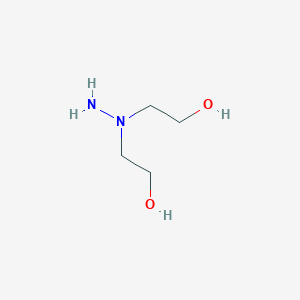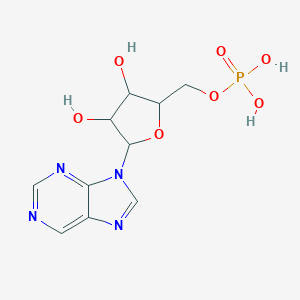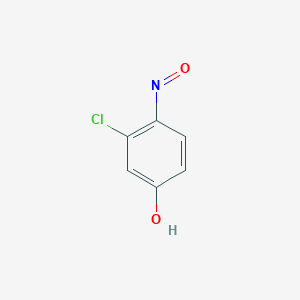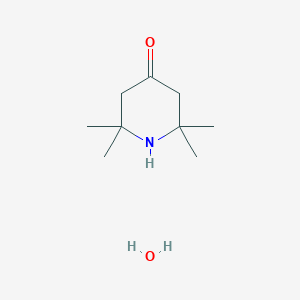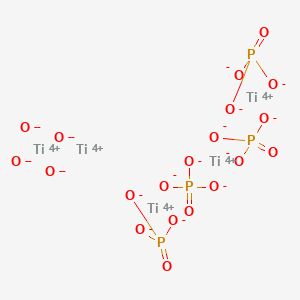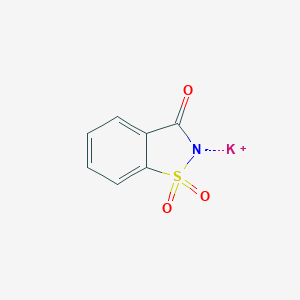![molecular formula C19H23ClN4O3S B077874 Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- CAS No. 13301-60-5](/img/structure/B77874.png)
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is not fully understood. However, it is believed that this compound interacts with biological systems through the inhibition of certain enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and certain bacteria and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may make it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- in lab experiments is its ability to interact with biological systems. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-. One potential direction is the investigation of this compound's potential as a cancer treatment. Additionally, this compound could be further studied for its potential applications in the treatment of bacterial and viral infections. Finally, the mechanism of action of this compound could be further investigated to better understand its interactions with biological systems.
In conclusion, Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in certain experiments, the potential applications of this compound make it an important area of study for future research.
Méthodes De Synthèse
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- can be synthesized using a variety of methods, including azo coupling reactions. In this method, a diazonium salt is coupled with an amine to form a new azo compound. The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with sodium methoxide, followed by the reduction of the resulting compound with sodium dithionite and the coupling of the product with N,N-diethylaniline.
Applications De Recherche Scientifique
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been widely used in scientific research due to its ability to interact with biological systems. This compound has been studied for its potential applications in cancer treatment, as well as its ability to inhibit the growth of certain bacteria and viruses. Additionally, this compound has been used in various biochemical assays to investigate its mechanism of action.
Propriétés
Numéro CAS |
13301-60-5 |
|---|---|
Nom du produit |
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- |
Formule moléculaire |
C19H23ClN4O3S |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
N-[2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN4O3S/c1-5-24(6-2)14-7-9-18(19(11-14)21-13(3)25)23-22-17-10-8-15(12-16(17)20)28(4,26)27/h7-12H,5-6H2,1-4H3,(H,21,25) |
Clé InChI |
NOSYDKSCDZTOKC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
Autres numéros CAS |
13301-60-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



